Cas no 150412-80-9 (Gal β(1-4)Glc-β-MP)

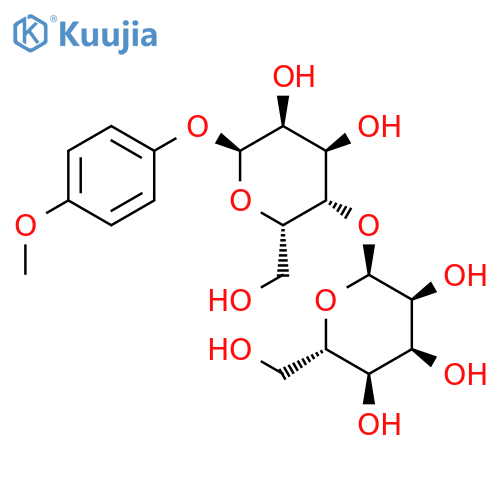

Gal β(1-4)Glc-β-MP structure

商品名:Gal β(1-4)Glc-β-MP

CAS番号:150412-80-9

MF:C19H28O12

メガワット:448.418427467346

MDL:MFCD11112178

CID:1003756

PubChem ID:87560706

Gal β(1-4)Glc-β-MP 化学的及び物理的性質

名前と識別子

-

- 4-Methoxyphenyl 4-O-(beta-D-Galactopyranosyl)-beta-D-glucopyranoside

- Gal beta(1-4)Glc-beta-MP

- (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- 4-METHOXYPHENYL 4-O-(B-D-GALACTOPYRANOSYL)-B-D-GLUCOPYRANOSIDE

- Gal beta(1-4)Glc-beta-MP Galβ(1-4)Glc-β-MP

- 4-Methoxyphenyl 4-O-(β-D-Galactopyranosyl)-β-D-glucopyranoside

- Galβ(1-4)Glc-&beta

- I07-406

- -MP

- p-methoxyphenyl lactoside

- GALΒ(1-4)GLC-Β-MP

- LacMP

- Galβ(1-4)Glc-βGalβ(1-4)Glc-β4-Methoxyphenyl 4-O-β-D-Galactopyranosyl-β-D-glucopyranoside

- 4-Methoxyphenyl 4-O-(beta-D-Galactopyranosyl)-beta-D-glucopyranoside LacMP

- 4-Methoxyphenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside

- beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-beta-D-galactopyranosyl-

- AS-71350

- (2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- HY-W145558

- Gal

- (2S,3R,4S,5R,6R)-2-{[(2R,3S,4R,5R,6S)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)-6-(4-METHOXYPHENOXY)OXAN-3-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL

- PJFQMORRZLJWQE-BAGUKLQFSA-N

- T71808

- CS-0214548

- AKOS030549416

- DTXSID80466382

- A-MP

- A(1-4)Glc-

- 150412-80-9

- Gal β(1-4)Glc-β-MP

-

- MDL: MFCD11112178

- インチ: 1S/C19H28O12/c1-27-8-2-4-9(5-3-8)28-18-16(26)14(24)17(11(7-21)30-18)31-19-15(25)13(23)12(22)10(6-20)29-19/h2-5,10-26H,6-7H2,1H3/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1

- InChIKey: PJFQMORRZLJWQE-BAGUKLQFSA-N

- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@]([H])([C@@]([H])([C@@]1([H])O[H])O[H])OC1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 448.15800

- どういたいしつりょう: 448.15807632g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 12

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 544

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.9

- トポロジー分子極性表面積: 188

じっけんとくせい

- 密度みつど: 1.585

- ふってん: 742.152°C at 760 mmHg

- フラッシュポイント: 402.639°C

- 屈折率: 1.641

- PSA: 187.76000

- LogP: -3.30190

Gal β(1-4)Glc-β-MP 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D768350-1g |

-D-Glucopyranoside, 4-methoxyphenyl 4-O-D-galactopyranosyl- |

150412-80-9 | 96.0% | 1g |

$540 | 2023-05-18 | |

| Cooke Chemical | M2759235-250mg |

Galβ(1-4)Glc-β-MP |

150412-80-9 | ≥96%(HPLC) | 250mg |

RMB 187.20 | 2023-09-07 | |

| Biosynth | OM08847-1000 mg |

4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside |

150412-80-9 | 1g |

$304.92 | 2023-01-03 | ||

| Ambeed | A369609-1g |

(2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

150412-80-9 | 96% | 1g |

$210.0 | 2024-04-23 | |

| Aaron | AR001NA8-1g |

β-D-Glucopyranoside, 4-methoxyphenyl 4-O-β-D-galactopyranosyl- |

150412-80-9 | 96% | 1g |

$120.00 | 2025-01-21 | |

| eNovation Chemicals LLC | D768350-250mg |

ß-D-Glucopyranoside, 4-methoxyphenyl 4-O-ß-D-galactopyranosyl- |

150412-80-9 | 96.0% | 250mg |

$85 | 2024-06-07 | |

| Aaron | AR001NA8-250mg |

β-D-Glucopyranoside, 4-methoxyphenyl 4-O-β-D-galactopyranosyl- |

150412-80-9 | 96% | 250mg |

$32.00 | 2025-01-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1805-1G |

Galβ(1-4)Glc-β-MP |

150412-80-9 | >96.0%(HPLC)(qNMR) | 1g |

¥685.00 | 2024-04-17 | |

| TRC | G596635-200mg |

Gal β(1-4)Glc-β-MP |

150412-80-9 | 200mg |

$ 135.00 | 2022-06-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G863433-250mg |

Galβ(1-4)Glc-β-MP |

150412-80-9 | ≥96%(HPLC) | 250mg |

¥210.60 | 2022-01-14 |

Gal β(1-4)Glc-β-MP 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

150412-80-9 (Gal β(1-4)Glc-β-MP) 関連製品

- 84380-01-8(a-Arbutin)

- 144985-19-3(4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside)

- 28541-75-5(4-Methoxyphenyl α-D-Mannopyranoside)

- 19939-82-3(1-Naphthyl b-D-glucopyranoside)

- 28217-60-9(Phlorin Standard)

- 497-76-7(Arbutin)

- 25320-79-0(b-Naphthyl a-D-Glucopyranoside)

- 2818-58-8(Phenyl-β-D-galactopyranoside)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:150412-80-9)Gal β(1-4)Glc-β-MP

清らかである:99%

はかる:1g

価格 ($):189.0